5-tert-butyl-2-ethoxy-N-isopropylbenzenesulfonamide
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Overview
Description
5-tert-butyl-2-ethoxy-N-isopropylbenzenesulfonamide is an organic compound with a complex structure that includes a tert-butyl group, an ethoxy group, and an isopropyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-ethoxy-N-isopropylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the ethoxy group can be added through an etherification reaction. The isopropyl group is usually introduced through an amination reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-ethoxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-tert-butyl-2-ethoxy-N-isopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-ethoxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl group and benzene ring but differs in functional groups.
5-tert-butyl-2-hydroxybenzenesulfonamide: Similar structure but lacks the ethoxy and isopropyl groups.
Uniqueness
5-tert-butyl-2-ethoxy-N-isopropylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C15H25NO3S |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-tert-butyl-2-ethoxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO3S/c1-7-19-13-9-8-12(15(4,5)6)10-14(13)20(17,18)16-11(2)3/h8-11,16H,7H2,1-6H3 |
InChI Key |
IWHCTNLMZFJDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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